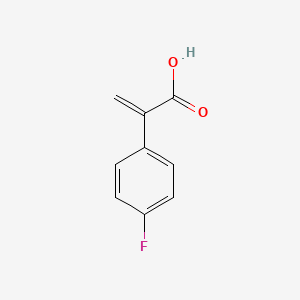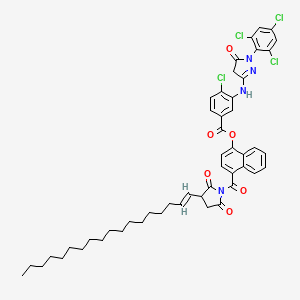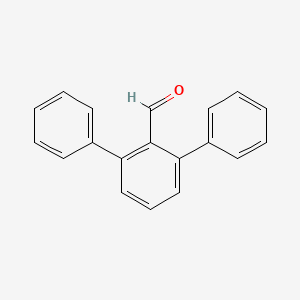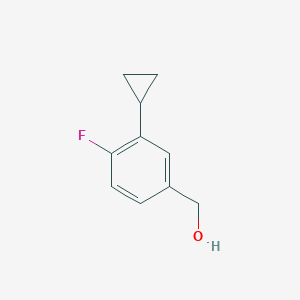
Acridine, 6,9-dichloro-2-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 6,9-dichloro-2-éthoxy- est un composé chimique de formule moléculaire C15H11Cl2NO. C'est un dérivé de l'acridine, un composé organique hétérocyclique largement utilisé dans divers domaines scientifiques. La présence de groupes chlore et éthoxy dans sa structure le rend unique et potentiellement utile pour différentes applications.
Méthodes De Préparation
La synthèse de l'Acridine, 6,9-dichloro-2-éthoxy- implique généralement la réaction de la 6,9-dichloroacridine avec l'alcool éthylique dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur, tel que l'acide sulfurique, pour faciliter la substitution de l'atome d'hydrogène par un groupe éthoxy. Les méthodes de production industrielle peuvent impliquer des réactions à grande échelle utilisant des principes similaires mais optimisés pour l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Acridine, 6,9-dichloro-2-éthoxy- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés moins chlorés ou déchlorés.
Substitution : Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Acridine, 6,9-dichloro-2-éthoxy- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'Acridine, 6,9-dichloro-2-éthoxy- implique son interaction avec les molécules biologiques. Il peut s'intercaler dans l'ADN, perturbant le fonctionnement normal de l'ADN et affectant les processus cellulaires. Cette intercalation peut conduire à l'inhibition de la réplication et de la transcription de l'ADN, ce qui en fait un candidat potentiel pour les thérapies anticancéreuses. Les cibles moléculaires comprennent l'ADN et les enzymes associées impliquées dans les voies de réplication et de réparation.
Mécanisme D'action
The mechanism of action of Acridine, 6,9-dichloro-2-ethoxy- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. The molecular targets include DNA and related enzymes involved in replication and repair pathways.
Comparaison Avec Des Composés Similaires
Acridine, 6,9-dichloro-2-éthoxy- peut être comparé à d'autres dérivés de l'acridine tels que :
Proflavine : Connu pour ses propriétés antibactériennes.
Ethacridine : Utilisé comme antiseptique.
Amsacrine : Un agent anticancéreux. La singularité de l'Acridine, 6,9-dichloro-2-éthoxy- réside dans son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres dérivés de l'acridine.
Propriétés
Formule moléculaire |
C15H11Cl2NO |
|---|---|
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
6,9-dichloro-2-ethoxyacridine |
InChI |
InChI=1S/C15H11Cl2NO/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3 |
Clé InChI |
LOQQMMZVYOOOSH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)

